![molecular formula C12H12Cl3NO5 B2400573 (3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate CAS No. 1260832-02-7](/img/new.no-structure.jpg)
(3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely known for their applications in various fields, including agriculture, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate typically involves the reaction of 3-methoxyphenol with a suitable carbamoyl chloride derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
(3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbamate group can be reduced to form an amine derivative.
Substitution: The trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a suitable solvent like ethanol.
Major Products Formed
Oxidation: Formation of 3-hydroxyphenyl N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate.
Reduction: Formation of (3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]amine.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound for studying the metabolism and degradation of carbamates in living organisms.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may allow for the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals, such as herbicides and insecticides. Its stability and reactivity make it suitable for large-scale production processes.
作用机制
The mechanism of action of (3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate involves the inhibition of specific enzymes, such as acetylcholinesterase. The carbamate group forms a covalent bond with the active site of the enzyme, leading to its inactivation. This inhibition disrupts the normal function of the enzyme, resulting in the accumulation of acetylcholine and subsequent physiological effects.
相似化合物的比较
Similar Compounds
- (3-methoxyphenyl) N-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]carbamate
- (3-methoxyphenyl) N-[2-(dichloromethyl)-1,3-dioxolan-2-yl]carbamate
- (3-methoxyphenyl) N-[2-(chloromethyl)-1,3-dioxolan-2-yl]carbamate
Uniqueness
(3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it suitable for various applications in research and industry.
属性
CAS 编号 |
1260832-02-7 |
|---|---|
分子式 |
C12H12Cl3NO5 |
分子量 |
356.58 |
IUPAC 名称 |
(3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate |
InChI |
InChI=1S/C12H12Cl3NO5/c1-18-8-3-2-4-9(7-8)21-10(17)16-12(11(13,14)15)19-5-6-20-12/h2-4,7H,5-6H2,1H3,(H,16,17) |
InChI 键 |
VRFBQNFWNLIHJE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OC(=O)NC2(OCCO2)C(Cl)(Cl)Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



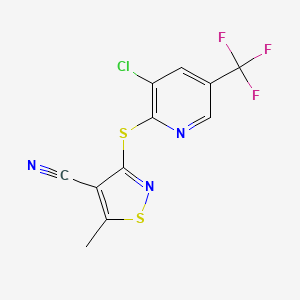
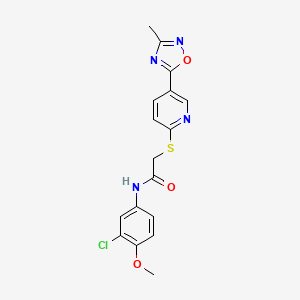
![1-Methyl-3-[(1,3-thiazol-2-yloxy)methyl]piperidine](/img/structure/B2400495.png)
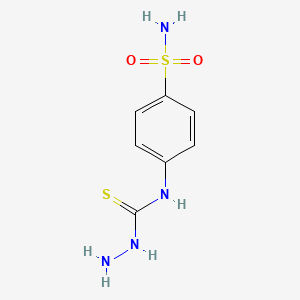
![N-[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2400497.png)
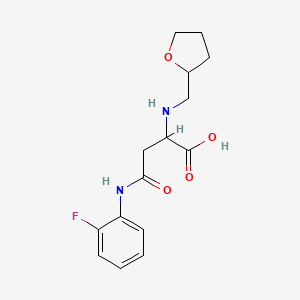
![N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2400500.png)
![2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2400503.png)
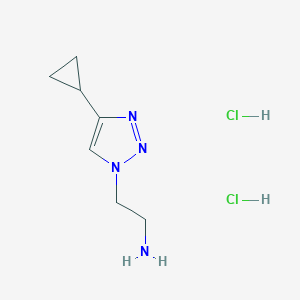

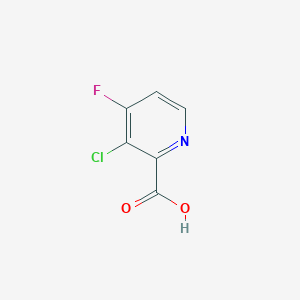
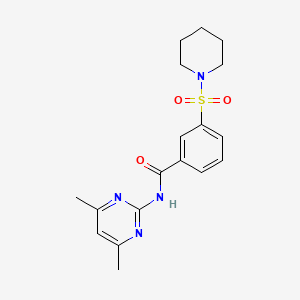
![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400513.png)
